4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde
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Overview
Description
4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(4-aminophenyl)phenyl]aniline typically involves the reaction of 3,5-bis(4-aminophenyl)benzene with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
2,5-bis(ethenyl)terephthalaldehyde is synthesized through the reaction of terephthalaldehyde with ethylene in the presence of a catalyst. This reaction is typically conducted under high temperature and pressure to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of these compounds involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(4-aminophenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to participate in diverse chemical reactions, influencing its biological and chemical activity. The specific pathways and targets depend on the context of its application, such as its role in drug development or materials science .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Shares a similar structure but differs in the arrangement of amino groups.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another compound with multiple amino groups and aromatic rings, used in similar applications.
Uniqueness
4-[3,5-Bis(4-aminophenyl)phenyl]aniline is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications, such as the synthesis of advanced materials and bioactive compounds .
Properties
Molecular Formula |
C36H31N3O2 |
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Molecular Weight |
537.6 g/mol |
IUPAC Name |
4-[3,5-bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde |
InChI |
InChI=1S/C24H21N3.C12H10O2/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h1-15H,25-27H2;3-8H,1-2H2 |
InChI Key |
FMJNEWBAAWJHHI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1C=O)C=C)C=O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
Origin of Product |
United States |
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